molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

Numéro de catalogue: B053014
Numéro CAS: 117718-93-1
Poids moléculaire: 283.12 g/mol
Clé InChI: HCOBVOOOPUDGFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine (CAS 1256837-43-5) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture comprising a bromo-substituted imidazopyrazine heterocycle, a privileged scaffold in kinase inhibitor design, coupled with a morpholine ring that enhances solubility and influences pharmacokinetic properties. The reactive bromo group at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Its primary research value lies in the development of targeted therapeutics, particularly as a key precursor for potent and selective inhibitors of various protein kinases implicated in oncogenic signaling pathways. Researchers utilize this compound to probe kinase function, develop novel cancer treatments, and optimize lead compounds for improved efficacy and selectivity. Supplied with comprehensive analytical data (NMR, LC-MS, HPLC) to ensure identity and purity, this reagent is an essential tool for academic, pharmaceutical, and biotechnology researchers engaged in cutting-edge oncology and signal transduction research.

Propriétés

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOBVOOOPUDGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN3C2=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434628
Record name 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117718-93-1
Record name 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Direct Bromination of the Imidazo[1,2-a]pyrazine Core

Post-cyclization bromination using NBS in ethanol selectively introduces bromine at the 6-position. This method achieves yields of 75–85% when conducted at 0–5°C to minimize polybromination. The reaction’s selectivity arises from the electron-rich nature of the 6-position, which is activated by the adjacent nitrogen atoms in the pyrazine ring.

Palladium-Catalyzed Cross-Coupling for Bromine Retention

In cases where bromine must be preserved during functionalization, Suzuki-Miyaura coupling is employed. For example, 6-bromoimidazo[1,2-a]pyrazine reacts with aryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate, yielding biaryl derivatives without displacing bromine. This method ensures the 6-bromo group remains intact while modifying other positions.

Morpholine Substitution at the 8-Position

Nucleophilic Aromatic Substitution (SNAr)

The 8-position bromine in 8-bromoimidazo[1,2-a]pyrazine undergoes SNAr with morpholine under microwave irradiation (120°C, 30 minutes) in acetonitrile. Potassium carbonate acts as a base, deprotonating morpholine to enhance nucleophilicity. This method achieves yields of 70–80% with minimal byproducts.

Optimization Note : Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating.

One-Pot Synthesis from Pyrazine Precursors

A streamlined approach involves sequential bromination, substitution, and cyclization in a single pot. Starting with 2-aminopyrazine , dibromination with NBS yields 3,5-dibromopyrazin-2-amine , which reacts with morpholine to substitute the 3-bromo group. Subsequent cyclization with chloroacetaldehyde forms the target compound in 65% overall yield (Table 1).

Table 1: One-Pot Synthesis Parameters

StepReagents/ConditionsYield (%)
DibrominationNBS, EtOH, 0°C, 2 h88
Morpholine SubstitutionMorpholine, NaHCO₃, acetone, rt, 4 h92
CyclizationChloroacetaldehyde, EtOH, reflux, 6 h76

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The morpholine protons resonate as a multiplet at δ 3.45–3.77 ppm, while the imidazo[1,2-a]pyrazine protons appear as singlets at δ 7.78–8.93 ppm.

  • IR Spectroscopy : Stretching vibrations at 1546 cm⁻¹ confirm the C=N bond of the imidazole ring.

Purity Assessment

Column chromatography (SiO₂, 5% EtOAc/hexane) and recrystallization (ethanol/water) achieve >95% purity. High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₀H₁₀BrN₅O (calculated [M+H]⁺: 310.9972; observed: 310.9969).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 3- and 6-positions is mitigated by using NBS at low temperatures (0–5°C), favoring the 6-position.

Byproduct Formation During Cyclization

Unreacted chloroacetaldehyde is quenched with ice water, precipitating the product and minimizing impurities.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
One-Pot SynthesisShorter duration, fewer stepsRequires precise temp control65
Post-Cyclization BrominationHigh regioselectivityAdditional purification needed75
Microwave-Assisted SNArRapid reaction, high efficiencySpecialized equipment required80

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La codéine phosphate hydratée a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la codéine phosphate hydratée est principalement médié par l'agonisme des récepteurs opioïdes, en particulier les récepteurs mu-opioïdes. La codéine est métabolisée dans l'organisme pour produire de la morphine, ce qui contribue à ses effets analgésiques. Le composé augmente le seuil de la douleur sans altérer la conscience ou modifier d'autres fonctions sensorielles.

Applications De Recherche Scientifique

Codeine phosphate hydrate has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of codeine phosphate hydrate is primarily mediated through the agonism of opioid receptors, particularly the mu-opioid receptors. Codeine is metabolized in the body to produce morphine, which contributes to its analgesic effects. The compound increases the threshold for pain without impairing consciousness or altering other sensory functions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations

Substituent Effects: The morpholine group at position 8 enhances solubility and modulates electronic properties, as seen in improved yields (60–96%) compared to non-morpholine analogs . Halogen Substitutions: Bromine at position 6 increases molecular weight and steric bulk, while chlorine (as in 6-Bromo-8-chloroimidazo[1,2-a]pyrazine) reduces molecular weight but may alter reactivity .

Synthetic Efficiency :

  • Suzuki coupling is a common strategy for introducing aryl groups (e.g., phenylpyridine-carboxamide in compound 12a ) .
  • Chloroacetaldehyde-mediated cyclization is critical for imidazo[1,2-a]pyrazine ring formation, with yields >60% .

Physicochemical Properties: Melting Points: Morpholine-containing derivatives (e.g., 12a, m.p. 268–270°C) exhibit higher melting points than non-polar analogs due to hydrogen bonding . Electronic Effects: Fluorine substituents (e.g., in 12b) increase electron-withdrawing effects, reflected in downfield ¹H-NMR shifts (δ 10.18 ppm) .

Activité Biologique

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine is a compound that belongs to the imidazo[1,2-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrN4O, with a molecular weight of approximately 273.12 g/mol. The structure features a brominated imidazopyrazine ring linked to a morpholine group, which is known to enhance bioavailability in drug design. The presence of the bromine substituent at the 6-position may influence the compound's reactivity and biological interactions.

Biological Activities

Research on compounds similar to this compound indicates potential activities in various pharmacological areas:

  • Anticancer Activity : Imidazo[1,2-a]pyrazines are often investigated for their anticancer properties. For instance, related compounds have shown efficacy against cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. The presence of halogen substituents like bromine has been linked to enhanced cytotoxic effects against certain cancer types .
  • Antimicrobial Properties : Some derivatives of imidazo[1,2-a]pyrazines exhibit significant antibacterial and antifungal activities. The structural features of these compounds contribute to their ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals insights into how structural changes affect biological outcomes:

Compound NameStructure FeaturesBiological Activity
6-Bromoimidazo[1,2-a]pyrazin-8-amineLacks morpholine; contains amine groupAnticancer properties
4-(6-Chloroimidazo[1,2-a]pyrazin-8-yl)morpholineChlorine instead of brominePotentially similar activity
4-(6-Methylimidazo[1,2-a]pyrazin-8-yl)morpholineMethyl group substitutionVaries in biological activity

This table illustrates how variations in substituents can lead to different biological profiles, emphasizing the importance of SAR studies in drug discovery.

Case Studies

Recent studies have highlighted the potential applications of imidazo[1,2-a]pyrazine derivatives:

  • Anticancer Studies : A study on similar compounds demonstrated that brominated pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with established chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer cells .
  • Antimicrobial Research : Research involving various pyrazole derivatives has indicated notable antifungal activity against Candida species. Such findings suggest that modifications in the imidazopyrazine framework could yield potent antimicrobial agents suitable for treating resistant infections .
  • Inflammation Models : In vivo studies have demonstrated that certain imidazo[1,2-a]pyrazine derivatives can reduce inflammation markers in animal models of arthritis, indicating their potential as anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce substituents at the 6-position of the imidazo[1,2-a]pyrazine core. For example, brominated intermediates (e.g., 6-bromo-8-methylimidazo[1,2-a]pyrazine) are coupled with morpholine derivatives under palladium catalysis. Key steps include:

  • Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) in DMF .
  • Coupling : Reaction with morpholine via Buchwald-Hartwig amination or Ullmann-type coupling under microwave-assisted conditions to improve efficiency .
  • Purification : Recrystallization from methanol or chloroform-methanol mixtures to obtain high-purity crystals for structural validation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent placement, with particular attention to aromatic proton splitting patterns (e.g., distinguishing imidazo[1,2-a]pyrazine protons at δ 8.2–9.0 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in molecular geometry, such as bond angles and dihedral distortions caused by steric interactions between bromine and morpholine groups .
  • HPLC-MS : Validates purity (>98%) and molecular weight confirmation .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for higher yields in derivative synthesis?

  • Methodological Answer : Optimization parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios adjusted to reduce side reactions .
  • Solvent Selection : Dioxane/water mixtures (4:1 v/v) enhance solubility of brominated intermediates while minimizing decomposition .
  • Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time from 24 hours to 1–2 hours, improving yield by 15–20% .

Q. How to address contradictory spectroscopic data between predicted and observed structures?

  • Methodological Answer : Discrepancies often arise from tautomerism or crystallographic packing effects. Strategies include:

  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in imidazo[1,2-a]pyrazine derivatives) .
  • DFT Calculations : Compares theoretical vs. experimental NMR chemical shifts to validate proposed structures .
  • Cocrystallization Studies : Co-crystallizing with heavy atoms (e.g., bromine) enhances X-ray diffraction resolution to resolve ambiguities .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Modeling : Calculates Fukui indices to identify electrophilic centers (e.g., C-6 bromine as the primary site for substitution) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, highlighting polar aprotic solvents (DMF, DMSO) as optimal for SNAr reactions .

Q. How to design biological activity studies targeting kinase inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural homology to imidazo[1,2-a]pyrazine derivatives .
  • Assay Design : Use fluorescence polarization (FP) assays with labeled ATP analogs to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) .

Q. What strategies improve the stability of the compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies in buffers (pH 1–10) to identify vulnerable sites (e.g., morpholine ring oxidation at pH > 8) .
  • Prodrug Design : Introduce acetyl-protected amines or PEGylated morpholine derivatives to enhance aqueous solubility and reduce hepatic clearance .

Q. How to analyze structure-activity relationships (SAR) for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Substituent Scanning : Systematically replace bromine with Cl, I, or CF₃ to evaluate electronic effects on kinase binding .
  • Morpholine Modifications : Compare piperazine, thiomorpholine, or azepane analogs to assess ring size and heteroatom impact on solubility and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.